molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3

Lamotrigine-13C3,d3

Cat. No.: B602489
CAS No.: 1246815-13-3
M. Wt: 260.10
Attention: For research use only. Not for human or veterinary use.
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Description

Lamotrigine-13C3,d3 is a stable isotope-labeled compound of lamotrigine, which is an antiepileptic drug belonging to the phenyltriazine class. Lamotrigine is widely used in the treatment of epilepsy and bipolar disorder due to its ability to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters. The labeled version, this compound, is used primarily in scientific research for tracing and quantification purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine-13C3,d3 involves the incorporation of carbon-13 and deuterium isotopes into the lamotrigine moleculeThe reaction conditions often involve the use of labeled reagents and catalysts to ensure the incorporation of the isotopes at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as mass spectrometry, is crucial in verifying the isotopic composition and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Lamotrigine-13C3,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of lamotrigine, such as N-oxide derivatives from oxidation and reduced triazine compounds from reduction reactions .

Scientific Research Applications

Lamotrigine-13C3,d3 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Lamotrigine-13C3,d3, like lamotrigine, exerts its effects by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate. This action helps in controlling seizures and stabilizing mood in bipolar disorder. The compound also has a weak inhibitory effect on the 5-HT3 receptor and inhibits dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lamotrigine-13C3,d3 include:

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the exact pathways and interactions of the drug is crucial .

Properties

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-MKOZQUTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849636
Record name 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-13-3
Record name 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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